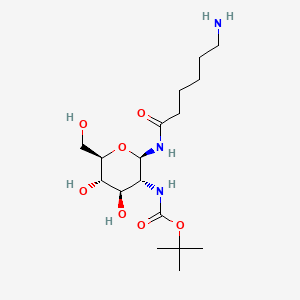
tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
説明
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is a complex organic compound with a variety of functional groups, including amino, hydroxyl, and carbamate groups
特性
分子式 |
C17H33N3O7 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
tert-butyl N-[(2R,3R,4R,5S,6R)-2-(6-aminohexanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(25)20-12-14(24)13(23)10(9-21)26-15(12)19-11(22)7-5-4-6-8-18/h10,12-15,21,23-24H,4-9,18H2,1-3H3,(H,19,22)(H,20,25)/t10-,12-,13-,14-,15-/m1/s1 |
InChIキー |
LOSGIIHDJYPBHI-DIAXPKBXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the Carbamate Group: The protected intermediate is then reacted with tert-butyl chloroformate (t-BOC) to introduce the carbamate group.
Amidation: The aminohexanoic acid is coupled with the intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving carbamate and amide groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound has potential applications as a drug candidate or a drug delivery agent. Its ability to form stable amide and carbamate bonds makes it a suitable candidate for modifying drug molecules to improve their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The amide and hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is similar to other carbamate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


